molecular formula C19H21N5O3 B2536627 1-(2,4-Dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 897616-08-9

1-(2,4-Dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2536627
CAS RN: 897616-08-9
M. Wt: 367.409
InChI Key: VVQKDXYPVSAAIQ-UHFFFAOYSA-N
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Description

The compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative. Pyrazolo[3,4-d]pyrimidin-4-one is a fused heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds . It is often found in various pharmaceuticals and bioactive compounds .

Scientific Research Applications

Antimicrobial and Anticancer Applications

Novel pyrazole derivatives, including pyrazolo[3,4-d]pyrimidine compounds, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some compounds demonstrated higher anticancer activity compared to reference drugs like doxorubicin, indicating their potential as anticancer agents. Furthermore, these compounds exhibited good to excellent antimicrobial activities, suggesting their utility in combating microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Insecticidal and Antibacterial Potential

Pyrimidine-linked pyrazole heterocyclic compounds have been synthesized and assessed for their insecticidal and antibacterial potential. These compounds showed activity against Pseudococcidae insects and selected microorganisms, highlighting their relevance in agricultural pest control and antibacterial research (Deohate & Palaspagar, 2020).

Antimicrobial Activity Enhancement

The synthesis of novel derivatives containing pyrazole, pyrimidine, and morpholine analogues has been explored, with a focus on enhancing antimicrobial activity. The presence of electron-withdrawing groups was found to significantly improve the antimicrobial efficacy of these compounds, offering insights into structure-activity relationships and potential therapeutic applications (Desai, Patel, & Dave, 2016).

Novel Synthesis Approaches and Biological Activities

Research has also focused on the synthesis of novel N-cycloalkanes, morpholine, piperazines, and pyrazole derivatives incorporating a pyrimidine moiety, among others. These studies not only provide innovative synthetic routes but also contribute to the understanding of the biological activities of these heterocyclic compounds, paving the way for the development of new drugs with improved efficacy and safety profiles (Ho & Suen, 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been reported to have various biological activities, including antiviral, antimicrobial, and antitumor activities .

properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-13-3-4-16(14(2)9-13)24-18-15(10-21-24)19(26)23(12-20-18)11-17(25)22-5-7-27-8-6-22/h3-4,9-10,12H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQKDXYPVSAAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one

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